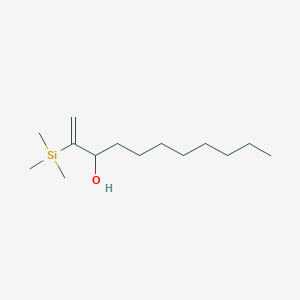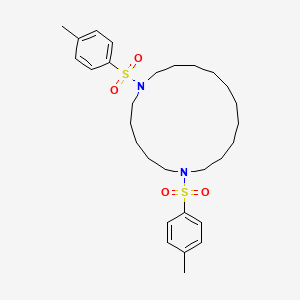
9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a methoxyphenyl group and a phenylethenyl group attached to the carbazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the carbazole core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where the carbazole derivative reacts with styrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the phenylethenyl group, converting it into a phenylethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the carbazole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole depends on its application:
In Organic Electronics: The compound facilitates exciton diffusion and charge transport through its conjugated system, enhancing the performance of devices like OLEDs and photovoltaic cells.
In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
9-(4-Methoxyphenyl)-9H-carbazole: Lacks the phenylethenyl group, resulting in different electronic properties.
3-(2-Phenylethenyl)-9H-carbazole: Lacks the methoxyphenyl group, affecting its reactivity and applications.
9-(4-Methoxyphenyl)-3-(2-methylphenylethenyl)-9H-carbazole: Contains a methyl-substituted phenylethenyl group, leading to variations in its chemical behavior.
Uniqueness
9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole is unique due to the combination of the methoxyphenyl and phenylethenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific charge transport and optical characteristics.
Properties
CAS No. |
84746-65-6 |
|---|---|
Molecular Formula |
C27H21NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-3-(2-phenylethenyl)carbazole |
InChI |
InChI=1S/C27H21NO/c1-29-23-16-14-22(15-17-23)28-26-10-6-5-9-24(26)25-19-21(13-18-27(25)28)12-11-20-7-3-2-4-8-20/h2-19H,1H3 |
InChI Key |
RKXQIGXUUKXLQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=CC4=CC=CC=C4)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
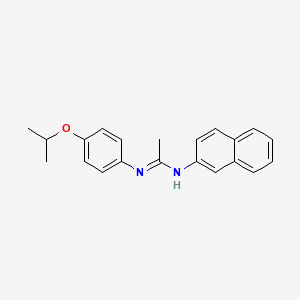
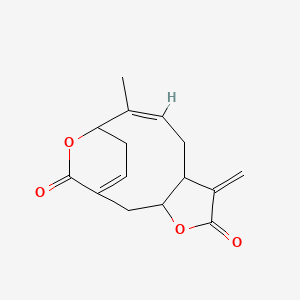
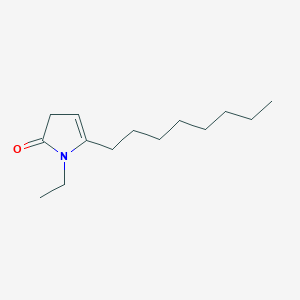
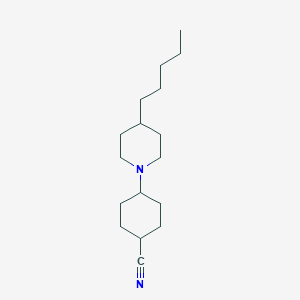

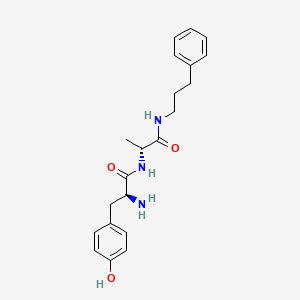

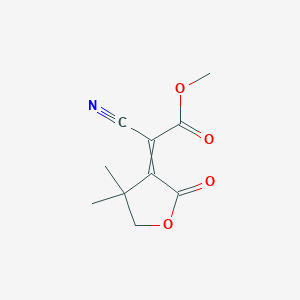
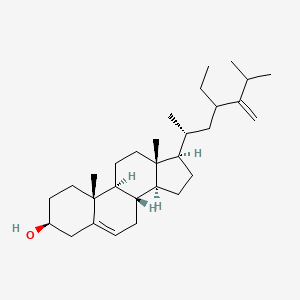
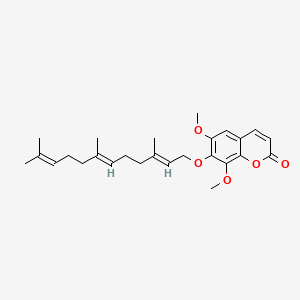
![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
